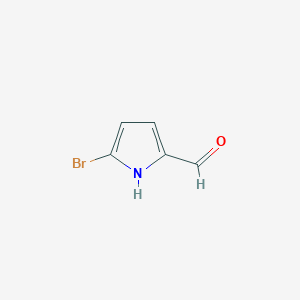

5-Bromo-1H-pyrrole-2-carbaldehyde

CAS No.: 931-34-0

Cat. No.: VC3745206

Molecular Formula: C5H4BrNO

Molecular Weight: 174 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 931-34-0 |

|---|---|

| Molecular Formula | C5H4BrNO |

| Molecular Weight | 174 g/mol |

| IUPAC Name | 5-bromo-1H-pyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H |

| Standard InChI Key | YLPGXCJTAOMPRZ-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=C1)Br)C=O |

| Canonical SMILES | C1=C(NC(=C1)Br)C=O |

Introduction

Physical and Chemical Properties

5-Bromo-1H-pyrrole-2-carbaldehyde is a solid compound with well-defined physical and chemical characteristics that influence its handling, storage, and application in synthetic procedures. These properties have been determined through both experimental measurements and computational predictions.

Basic Identifiers and Structural Information

The molecular structure of 5-Bromo-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a bromine atom at the 5-position and a formyl group at the 2-position. The compound has a molecular formula of C₅H₄BrNO and a molecular weight of 174 g/mol . For computational and database purposes, it is often identified by its InChI code (1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H) and InChI key (YLPGXCJTAOMPRZ-UHFFFAOYSA-N) .

Physical Properties

The physical properties of 5-Bromo-1H-pyrrole-2-carbaldehyde are summarized in Table 1.

Table 1. Physical Properties of 5-Bromo-1H-pyrrole-2-carbaldehyde

These physical properties demonstrate that 5-Bromo-1H-pyrrole-2-carbaldehyde is a relatively stable compound with a high boiling point, which is typical for compounds containing both aromatic rings and hydrogen-bonding functional groups. The predicted pKa value suggests that it is only weakly acidic, which is consistent with other pyrrole derivatives .

Synthesis Methods

Several methods for the preparation of 5-Bromo-1H-pyrrole-2-carbaldehyde have been reported in the literature, each with specific advantages depending on the starting materials and desired scale.

Vilsmeier-Haack Formylation of Bromopyrrole

One common approach involves the Vilsmeier-Haack formylation of 2-bromopyrrole or related bromo-substituted pyrroles. This method utilizes a combination of formylating agents such as DMF (dimethylformamide) with activating agents like POCl₃ (phosphoryl chloride) or POBr₃ (phosphoryl bromide) . The reaction proceeds through the formation of an iminium intermediate that subsequently undergoes hydrolysis to yield the desired aldehyde.

Selective Bromination of Pyrrole-2-carbaldehyde

Another synthetic route involves the direct bromination of pyrrole-2-carbaldehyde using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in appropriate solvents. The electron-withdrawing nature of the aldehyde group directs the bromination predominantly to the 5-position of the pyrrole ring .

Preparation via Azafulvene Intermediates

A more sophisticated approach described in the scientific literature involves the generation of azafulvene intermediates. As detailed by Berthiaume et al., 2-bromo-6-dialkylamino-1-azafulvenes can be prepared and subsequently converted to 5-bromopyrrole-2-carboxaldehyde through hydrolysis . This method offers advantages for certain synthetic applications, particularly when regioselective functionalization is critical.

The relevant reaction sequence described in the literature involves:

-

Formation of N,N-diisopropyl-2-bromopyrrole-5-formiminium chloride

-

Conversion to 2-bromo-6-diisopropylamino-1-azafulvene

Applications in Organic Synthesis

5-Bromo-1H-pyrrole-2-carbaldehyde serves as a versatile building block in the synthesis of more complex molecules due to its dual functionality and potential for regioselective transformations.

Metal-Halogen Exchange Reactions

One of the most significant applications of 5-Bromo-1H-pyrrole-2-carbaldehyde is in bromine-lithium exchange reactions. Treatment with strong bases such as tert-butyllithium at low temperatures (-78°C to -105°C) generates a 5-lithiopyrrole-2-carbaldehyde equivalent that can react with various electrophiles .

Research by Berthiaume et al. demonstrates that this metal-halogen exchange can be employed to generate a diverse array of 5-substituted pyrrole-2-carboxaldehydes. The lithiated intermediate acts as a versatile nucleophile that can react with electrophiles including alkyl halides, aldehydes, ketones, and carbonyl compounds . Table 2 summarizes some examples of products obtained through this methodology.

Table 2. Products Obtained from Lithiation of Related Azafulvene Derivatives

| Electrophile | Product | Yield (%) | Lithiation Temperature (°C) |

|---|---|---|---|

| H₂O | Pyrrole-2-carboxaldehyde | 35 | -105 |

| CH₃I | 5-Methylpyrrole-2-carboxaldehyde | 75 | -105 |

| DMF | Pyrrole-2,5-dicarboxaldehyde | 61 | -90 |

| CO₂ | 5-Carboxypyrrole-2-carboxaldehyde | 34 | -105 |

Table adapted from reported research on related systems

Cross-Coupling Reactions

Research Applications

Pharmaceutical Intermediates

5-Bromo-1H-pyrrole-2-carbaldehyde serves as a valuable intermediate in the synthesis of biologically active compounds and pharmaceutical candidates. The pyrrole ring is a common structural motif in many natural products and drugs, and the functionalization patterns enabled by this building block allow for the exploration of structure-activity relationships in drug discovery programs.

Material Science Applications

Functionalized pyrroles, including those derived from 5-Bromo-1H-pyrrole-2-carbaldehyde, have applications in materials science, particularly in the development of conductive polymers, sensors, and functional materials. The ability to introduce specific substituents at defined positions of the pyrrole ring allows for precise tuning of electronic and physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume